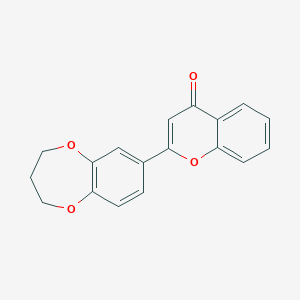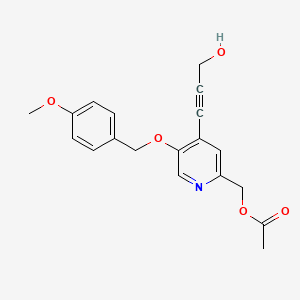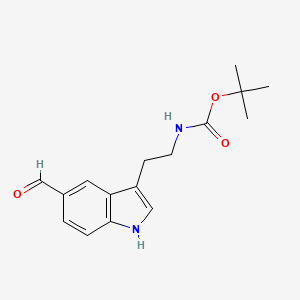
3-((2S,3R)-2-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El cloruro de 3-((2S,3R)-2-(4-(benciloxi)fenil)-1-(4-fluorofenil)-4-oxoazetidin-3-il)propanilo es un compuesto orgánico complejo que presenta un núcleo de azetidinona único. Este compuesto es de gran interés en el campo de la química medicinal debido a sus posibles actividades biológicas y su papel como intermedio en la síntesis de diversas moléculas farmacológicamente activas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del cloruro de 3-((2S,3R)-2-(4-(benciloxi)fenil)-1-(4-fluorofenil)-4-oxoazetidin-3-il)propanilo típicamente implica múltiples pasos. Un enfoque común comienza con la preparación del núcleo de azetidinona, seguido de la introducción de los grupos benciloxi y fluorofenilo. El paso final implica la acilación de la azetidinona con cloruro de propanilo en condiciones controladas para producir el compuesto objetivo.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética para mejorar el rendimiento y la pureza. Esto puede incluir el uso de sistemas de microreactores de flujo, que ofrecen ventajas en términos de eficiencia, escalabilidad y sostenibilidad .
Análisis De Reacciones Químicas
Tipos de reacciones
El cloruro de 3-((2S,3R)-2-(4-(benciloxi)fenil)-1-(4-fluorofenil)-4-oxoazetidin-3-il)propanilo puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Esta reacción puede reducir el grupo carbonilo a un alcohol.
Sustitución: Esta reacción puede reemplazar un grupo funcional por otro.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores comunes incluyen hidruro de aluminio y litio (LiAlH₄) y borohidruro de sodio (NaBH₄).
Sustitución: Los reactivos comunes incluyen halógenos (por ejemplo, cloro, bromo) y nucleófilos (por ejemplo, aminas, alcoholes).
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
El cloruro de 3-((2S,3R)-2-(4-(benciloxi)fenil)-1-(4-fluorofenil)-4-oxoazetidin-3-il)propanilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por su posible uso en el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos farmacéuticos y otros productos químicos finos.
Mecanismo De Acción
El mecanismo de acción del cloruro de 3-((2S,3R)-2-(4-(benciloxi)fenil)-1-(4-fluorofenil)-4-oxoazetidin-3-il)propanilo implica su interacción con dianas moleculares específicas. Estas dianas pueden incluir enzimas, receptores u otras proteínas que desempeñan un papel en los procesos biológicos. Los efectos del compuesto están mediados a través de vías que involucran la unión a estas dianas y la modulación de su actividad.
Comparación Con Compuestos Similares
Compuestos similares
- Cloruro de 3-((2S,3R)-2-(4-(benciloxi)fenil)-1-(4-clorofenil)-4-oxoazetidin-3-il)propanilo
- Cloruro de 3-((2S,3R)-2-(4-(benciloxi)fenil)-1-(4-metilfenil)-4-oxoazetidin-3-il)propanilo
Unicidad
La singularidad del cloruro de 3-((2S,3R)-2-(4-(benciloxi)fenil)-1-(4-fluorofenil)-4-oxoazetidin-3-il)propanilo radica en su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas. La presencia del grupo fluorofenilo, en particular, puede influir en la reactividad del compuesto y su interacción con las dianas biológicas .
Propiedades
Fórmula molecular |
C25H21ClFNO3 |
|---|---|
Peso molecular |
437.9 g/mol |
Nombre IUPAC |
3-[(3R,4S)-1-(4-fluorophenyl)-2-oxo-4-(4-phenylmethoxyphenyl)azetidin-3-yl]propanoyl chloride |
InChI |
InChI=1S/C25H21ClFNO3/c26-23(29)15-14-22-24(28(25(22)30)20-10-8-19(27)9-11-20)18-6-12-21(13-7-18)31-16-17-4-2-1-3-5-17/h1-13,22,24H,14-16H2/t22-,24-/m1/s1 |
Clave InChI |
SSUBCIAIHPHLAW-ISKFKSNPSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC2=CC=C(C=C2)[C@@H]3[C@H](C(=O)N3C4=CC=C(C=C4)F)CCC(=O)Cl |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3C(C(=O)N3C4=CC=C(C=C4)F)CCC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Dimethyl-3-(6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propan-1-amine hydrochloride](/img/structure/B11835474.png)
![3-[2-[2-[2-[2-[2-[(1E,3E)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide;chloride](/img/structure/B11835477.png)











![2-((6-Chloro-1-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)oxy)acetic acid](/img/structure/B11835550.png)
